(5-Fluoro-4-methylpyridin-2-yl)methanol
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Overview
Description
(5-Fluoro-4-methylpyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and methyl groups on the pyridine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by reduction with palladium on carbon (Pd/C) in the presence of ammonium formate .
Industrial Production Methods
Industrial production methods for (5-Fluoro-4-methylpyridin-2-yl)methanol are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-4-methylpyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine or methyl groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: The major products include (5-Fluoro-4-methylpyridin-2-yl)aldehyde and (5-Fluoro-4-methylpyridin-2-yl)carboxylic acid.
Reduction: The major products depend on the specific reduction conditions but can include de-fluorinated or de-methylated derivatives.
Substitution: The major products include derivatives where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
(5-Fluoro-4-methylpyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (5-Fluoro-4-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoro-2-methylpyridin-3-yl)methanol
- (4-Fluoro-3-methylpyridin-2-yl)methanol
- (6-Fluoro-5-methylpyridin-2-yl)methanol
Uniqueness
(5-Fluoro-4-methylpyridin-2-yl)methanol is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers and other similar compounds .
Properties
Molecular Formula |
C7H8FNO |
---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
(5-fluoro-4-methylpyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8FNO/c1-5-2-6(4-10)9-3-7(5)8/h2-3,10H,4H2,1H3 |
InChI Key |
RBZAHSLCDUNORS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1F)CO |
Origin of Product |
United States |
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